Pitofenone

Description

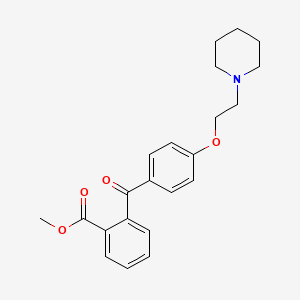

structure

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHMAQSCHUSSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048381 | |

| Record name | Pitofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-52-4 | |

| Record name | Pitofenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pitofenone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitofenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pitofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PITOFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09N8K7YJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pitofenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for Pitofenone hydrochloride, an antispasmodic agent. The document outlines the core chemical reactions, intermediate stages, and experimental considerations, supported by quantitative data and procedural details compiled from available scientific literature.

Overview of the Synthesis Pathway

The synthesis of this compound hydrochloride is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the benzophenone core: Formation of Methyl 2-(4-hydroxybenzoyl)benzoate.

-

Preparation of the piperidine side-chain: Synthesis of 1-(2-Chloroethyl)piperidine hydrochloride.

-

Coupling and salt formation: Etherification of the benzophenone core with the piperidine side-chain to form this compound, followed by conversion to its hydrochloride salt.

The overall synthetic scheme is presented below:

Figure 1: Overall synthesis pathway of this compound hydrochloride.

Experimental Protocols and Data

Stage 1: Synthesis of Methyl 2-(4-hydroxybenzoyl)benzoate

This stage involves a Friedel-Crafts acylation followed by an esterification.

2.1.1. Step 1: Friedel-Crafts Acylation of Phenol with Phthalic Anhydride

This reaction forms the key intermediate, 2-(4-hydroxybenzoyl)benzoic acid. While a specific protocol for this exact reaction is not detailed in the provided search results, a general procedure for Friedel-Crafts acylation of phenols with anhydrides can be inferred. A similar reaction involves the synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid from 3-N,N-diethylaminophenol and phthalic anhydride in a molten state. Another related synthesis is the Friedel-Crafts 2-carboxybenzoylation of 2,6-xylenol with phthalic anhydride, which yields 74% of the corresponding acid.

Experimental Protocol (General):

-

To a reaction vessel, add phthalic anhydride and a suitable solvent (e.g., a non-polar organic solvent).

-

Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in stoichiometric amounts.

-

Slowly add phenol to the mixture while maintaining a controlled temperature.

-

The reaction mixture is then heated and stirred for a specified duration to ensure complete reaction.

-

Upon completion, the reaction is quenched, typically with an acidic aqueous solution, to decompose the catalyst complex.

-

The product, 2-(4-hydroxybenzoyl)benzoic acid, is then isolated through filtration, washed, and dried.

2.1.2. Step 2: Esterification of 2-(4-Hydroxybenzoyl)benzoic Acid

The carboxylic acid group of the intermediate is esterified with methanol to yield Methyl 2-(4-hydroxybenzoyl)benzoate. This is a standard Fischer esterification reaction. A related procedure for the synthesis of methyl 4-hydroxybenzoate involves refluxing 4-hydroxybenzoic acid in methanol with concentrated sulfuric acid as a catalyst for 18 hours.

Experimental Protocol (General):

-

Dissolve 2-(4-hydroxybenzoyl)benzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the mixture for several hours to drive the equilibrium towards the ester product.

-

After cooling, the excess methanol is typically removed under reduced pressure.

-

The residue is then dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acid, followed by a water wash.

-

The organic layer is dried, and the solvent is evaporated to yield Methyl 2-(4-hydroxybenzoyl)benzoate.

Table 1: Summary of Reaction Conditions and Yields for Stage 1 (Analogous Reactions)

| Reaction Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Friedel-Crafts Acylation | 2,6-Xylenol, Phthalic Anhydride | AlCl₃ | - | - | - | 74 | |

| Esterification | 4-Hydroxybenzoic Acid, Methanol | H₂SO₄ | Methanol | Reflux | 18 | - | |

| Esterification | p-Hydroxybenzoic Acid, Methanol | H₂SO₄ | Toluene | Reflux | - | 86 |

Stage 2: Synthesis of 1-(2-Chloroethyl)piperidine hydrochloride

This intermediate is prepared by the chlorination of 2-Piperidinoethanol.

Experimental Protocol:

The synthesis typically involves the reaction of 2-Piperidinoethanol with thionyl chloride.

-

Dissolve 2-Piperidinoethanol in a suitable inert solvent, such as chloroform or toluene.

-

Cool the solution in an ice bath to manage the exothermic reaction.

-

Add thionyl chloride dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure completion.

-

The solvent is then removed, often by distillation.

-

The resulting crude 1-(2-Chloroethyl)piperidine hydrochloride is purified by recrystallization to achieve high purity (typically >99%).

Table 2: Summary of Reaction Conditions for Stage 2

| Reactants | Reagent | Solvent | Temperature | Purification | Purity (%) | Reference |

| 2-Piperidinoethanol | Thionyl Chloride | Chloroform/Toluene | Ice bath cooling, then 70-85°C (Toluene) | Recrystallization | >99 |

Stage 3: Williamson Ether Synthesis and Salt Formation

This final stage involves the coupling of the benzophenone core with the piperidine side-chain via a Williamson ether synthesis, followed by conversion to the hydrochloride salt.

Experimental Protocol (General):

-

Dissolve Methyl 2-(4-hydroxybenzoyl)benzoate in a suitable polar aprotic solvent (e.g., DMF, acetone).

-

Add a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming a phenoxide ion.

-

Add 1-(2-Chloroethyl)piperidine (often used as the free base generated in situ or added directly) to the reaction mixture.

-

Heat the mixture to reflux for several hours to facilitate the Sₙ2 reaction.

-

Monitor the reaction for completion (e.g., by TLC).

-

After completion, cool the reaction mixture and filter off any inorganic salts.

-

The solvent is removed under reduced pressure.

-

The crude this compound base is purified, for instance, by column chromatography or recrystallization.

-

To form the hydrochloride salt, dissolve the purified this compound base in a suitable solvent (e.g., ethanol, ether) and treat it with a solution of hydrochloric acid.

-

The this compound hydrochloride salt will precipitate out and can be collected by filtration, washed with a cold solvent, and dried.

Table 3: General Conditions for Williamson Ether Synthesis

| Substrates | Base | Solvent | Temperature | Reaction Type |

| Phenol derivative, Alkyl halide | K₂CO₃, NaOH | DMF, Acetone | Reflux | Sₙ2 |

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound hydrochloride.

Figure 2: Generalized experimental workflow for this compound hydrochloride synthesis.

Conclusion

The synthesis of this compound hydrochloride is a well-established process rooted in fundamental organic reactions such as Friedel-Crafts acylation, Fischer esterification, and Williamson ether synthesis. This guide provides a comprehensive framework for understanding the synthetic pathway, including the key intermediates and reaction conditions. For researchers and drug development professionals, a thorough understanding of these synthetic steps is crucial for process optimization, impurity profiling, and ensuring the quality and consistency of the final active pharmaceutical ingredient. Further research into specific catalytic systems and reaction conditions may lead to improved yields and more environmentally benign synthetic routes.

Acetylcholinesterase Inhibition by Pitofenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitofenone is a synthetic antispasmodic agent utilized in clinical practice for the management of pain and spasms associated with smooth muscles, particularly in the gastrointestinal and urinary tracts.[1][][3] While its therapeutic effects are multifaceted, a key component of its mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][4] This technical guide provides an in-depth examination of the acetylcholinesterase inhibitory properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase terminates synaptic transmission at cholinergic synapses by rapidly breaking down acetylcholine into choline and acetate. By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft.[1] This elevated concentration of acetylcholine enhances its effect on muscarinic receptors located on smooth muscle cells, resulting in muscle relaxation and an antispasmodic effect.[1] This activity complements its direct antimuscarinic properties, contributing to its overall therapeutic efficacy in conditions such as menstrual cramps, gastrointestinal colic, and urinary tract spasms.[1]

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of this compound against acetylcholinesterase has been quantified from different sources of the enzyme. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity and more potent inhibition.

| Enzyme Source | Inhibition Constant (Ki) | Reference |

| Bovine Erythrocyte AChE | 36 µM | [4][5] |

| Electric Eel AChE | 45 µM | [4][5] |

Experimental Protocols: Determination of Acetylcholinesterase Inhibition

The most widely used method for determining acetylcholinesterase activity and inhibition in vitro is the spectrophotometric method developed by Ellman.[6][7][8]

Principle of the Ellman's Method

This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (a synthetic substrate for AChE), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at a specific wavelength (typically 412 nm).[8] The rate of color formation is directly proportional to the acetylcholinesterase activity. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction.

Typical Experimental Protocol (adapted from multiple sources)

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0).[6]

-

Acetylcholinesterase (AChE) solution of a known concentration (e.g., 1 U/mL).[6]

-

This compound hydrochloride solutions of varying concentrations.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM).[6]

-

Acetylthiocholine iodide (ATCI) substrate solution (e.g., 14 mM).[6]

-

-

Assay Procedure (96-well plate format):

-

To each well of a 96-well microplate, add the phosphate buffer.[6]

-

Add the this compound solution (or solvent for the control).[6]

-

Add the AChE solution and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[6]

-

Add the DTNB solution to the mixture.[6]

-

Initiate the reaction by adding the ATCI substrate.[6]

-

Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.[6][9]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for both the control and the inhibitor-containing samples.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

Caption: Acetylcholine signaling pathway and the inhibitory effect of this compound on acetylcholinesterase.

Caption: Experimental workflow for the Ellman's method to determine AChE inhibition.

This compound exhibits moderate inhibitory activity against acetylcholinesterase, a mechanism that contributes to its overall efficacy as an antispasmodic agent. The accumulation of acetylcholine resulting from this inhibition potentiates the relaxation of smooth muscles. The quantitative inhibitory constants (Ki) position this compound as a reversible inhibitor of the enzyme. The standardized Ellman's method provides a reliable and reproducible means to assess this inhibitory activity, which is a critical step in the characterization of its pharmacological profile. For drug development professionals, understanding this aspect of this compound's mechanism is crucial for the rational design of new antispasmodic drugs and for comprehending its potential drug-drug interactions.

References

- 1. This compound hydrochloride | 1248-42-6 | Benchchem [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Antispasmodics: A Technical Guide to Pitofenone Structural Analogues and Derivatives

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the landscape of pitofenone structural analogues and derivatives for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of key compounds, their synthesis, pharmacological activity, and the experimental methodologies used in their evaluation, serving as a critical resource for the advancement of novel antispasmodic agents.

This compound, a well-established antispasmodic agent, exerts its effects through a dual mechanism involving the inhibition of acetylcholinesterase and direct musculotropic smooth muscle relaxant properties. This guide delves into the chemical modifications of the this compound scaffold that have been explored to enhance potency, duration of action, and metabolic stability.

Key Findings and Data Summary

A pivotal study in the development of this compound analogues identified HL 752 , an ester analogue of methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride, as a significantly more potent and long-acting antispasmodic compound compared to the parent drug. Further research into the solid-state chemistry of this compound has revealed that different polymorphic forms exhibit varying biological activity, with the GKRL-01(a) polymorph demonstrating enhanced antispasmodic effects.

The following tables summarize the quantitative data for this compound and its notable derivatives.

Table 1: In Vitro Antispasmodic Activity of this compound and Analogue HL 752

| Compound | IC₅₀ (μM) vs. Acetylcholine | IC₅₀ (μM) vs. Barium Chloride |

| This compound | 0.81 | 0.92 |

| HL 752 | 0.23 | 0.28 |

Table 2: In Vivo Antispasmodic Activity of this compound and Analogue HL 752

| Compound | ED₅₀ (mg/kg, i.v.) vs. Acetylcholine-induced spasms |

| This compound | 1.2 |

| HL 752 | 0.4 |

Table 3: Enzymatic Stability of this compound and Analogue HL 752

| Compound | Half-life (t½) in Rat Plasma (min) |

| This compound | 15 |

| HL 752 | 45 |

Experimental Protocols

This guide provides detailed methodologies for the key experiments cited, ensuring reproducibility and facilitating further research.

Synthesis of this compound Ester Analogues (General Procedure)

The synthesis of ester analogues of this compound, including HL 752, involves a multi-step process. A general workflow is outlined below. The specific synthesis of HL 752 involves the esterification of the corresponding carboxylic acid precursor with the appropriate alcohol.

Caption: General synthesis workflow for this compound ester analogues.

In Vitro Antispasmodic Activity Assay (Isolated Guinea Pig Ileum)

The antispasmodic activity of the synthesized compounds is evaluated in vitro on isolated guinea pig ileum segments. The protocol involves inducing contractions with spasmogens like acetylcholine or barium chloride and then determining the concentration of the test compound required to inhibit these contractions by 50% (IC₅₀).

In Vitro Profile of Pitofenone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro effects of Pitofenone, an antispasmodic agent. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Core Pharmacological Effects

This compound exhibits a dual mechanism of action to induce smooth muscle relaxation. It functions as a potent anticholinergic agent by competitively antagonizing muscarinic receptors, and also possesses a direct musculotropic effect , acting independently of nerve stimulation.

Quantitative Analysis of In Vitro Efficacy

The antispasmodic properties of this compound have been quantified in various in vitro models. The following tables summarize the key findings from studies on isolated smooth muscle preparations.

Table 1: Anticholinergic Activity of this compound against Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum

| Parameter | Value | Description |

| This compound Concentration | 2.5 x 10⁻⁶ mol/L | This concentration of this compound produced a significant competitive antagonism of acetylcholine-induced contractions. |

| Effect on Acetylcholine Concentration-Response Curve | Rightward parallel shift | Indicates a competitive antagonistic relationship at the muscarinic receptor. |

| Effect on Maximal Response | No change | Consistent with competitive antagonism, where the agonist can overcome the inhibition at higher concentrations. |

Data sourced from Kulkarni et al., 2004.

Table 2: Direct Musculotropic Activity of this compound against High Potassium-Induced Contractions

| Parameter | Value | Description |

| Mechanism of Action | Antagonism of high potassium-induced activation | Suggests interference with voltage-gated calcium channels. |

Further quantitative data such as IC50 values for this effect require additional targeted research.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key in vitro experiments are provided below.

Isolated Guinea Pig Ileum Preparation for Anticholinergic Activity Assessment

This protocol is adapted from established methods for evaluating antispasmodic agents.

1. Tissue Preparation:

-

A male guinea pig (350-450 g) is euthanized by cervical dislocation.

-

The abdomen is opened, and a segment of the ileum is excised and placed in a petri dish containing Tyrode's solution at 37°C.

-

The ileum is cleaned of mesenteric attachments and cut into segments of 2-3 cm.

2. Organ Bath Setup:

-

Each ileum segment is mounted in a 10 ml organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂.

-

The lower end of the tissue is attached to a fixed hook, and the upper end is connected to an isometric force transducer.

-

An initial tension of 0.5 g is applied, and the tissue is allowed to equilibrate for 30-45 minutes, with the Tyrode's solution being changed every 15 minutes.

3. Experimental Procedure:

-

A cumulative concentration-response curve for acetylcholine (ACh) is obtained by adding increasing concentrations of ACh (e.g., 10 ng/ml to 640 ng/ml) to the organ bath.

-

The tissue is then washed, and after a recovery period, it is incubated with this compound (e.g., 2.5 x 10⁻⁶ mol/L) for a specified duration.

-

A second cumulative concentration-response curve for ACh is then generated in the presence of this compound.

-

The contractile responses are recorded and analyzed to determine the nature of the antagonism.

Diagram 1: Experimental Workflow for Assessing Anticholinergic Activity

Methodological & Application

Application Note: Quantification of Pitofenone using a Validated HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitofenone is an antispasmodic agent, often used in combination with other drugs like fenpiverinium bromide and diclofenac potassium to alleviate pain and smooth muscle spasms.[1] Its chemical name is methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate, with a molecular formula of C22H25NO4 and a molecular weight of 367.45 g/mol .[1] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound.

Experimental Protocol

This protocol is based on a validated RP-HPLC method for the simultaneous estimation of this compound and Fenpiverinium.[2][3]

Materials and Reagents

-

This compound Hydrochloride (Reference Standard)

-

Fenpiverinium Bromide (Reference Standard)

-

Acetonitrile (HPLC Grade)

-

Diammonium Hydrogen Orthophosphate (AR Grade)

-

Water (HPLC Grade)

-

Methanol (HPLC Grade)[3]

-

Tablets containing this compound Hydrochloride

Instrumentation and Chromatographic Conditions

-

HPLC System: An isocratic HPLC system with a UV-Vis detector.

-

Mobile Phase: Diammonium hydrogen orthophosphate buffer (pH 7.2) : Acetonitrile (55:45, v/v)[2][3]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Preparation of Solutions

-

Buffer Preparation (pH 7.2): Dissolve an appropriate amount of diammonium hydrogen orthophosphate in HPLC grade water to prepare a buffer solution and adjust the pH to 7.2 using orthophosphoric acid.

-

Standard Stock Solution: Accurately weigh and transfer 10 mg of this compound HCl reference standard into a 10 mL volumetric flask. Dissolve in a small amount of methanol and make up the volume with the mobile phase to obtain a concentration of 1000 µg/mL.[3]

-

Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 6 to 14 µg/mL for this compound HCl using the mobile phase.[2][3]

-

Sample Preparation (from Tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 5 mg of this compound HCl and transfer it to a 50 mL volumetric flask.[3]

-

Add about 30 mL of methanol and sonicate for 15 minutes to dissolve the drug.[3]

-

Make up the volume with methanol and mix well.

-

Filter the solution through a 0.45 µm membrane filter.

-

Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 10 µg/mL of this compound HCl).

-

Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[2][3][4]

System Suitability

System suitability parameters are essential to ensure the HPLC system is performing adequately.

| Parameter | Acceptance Criteria | Typical Value |

| Tailing Factor | ≤ 2 | 1.03[3] |

| Theoretical Plates | > 2000 | > 3000 |

| % RSD of Peak Areas (n=6) | ≤ 2.0% | < 2.0%[2][3] |

Linearity

The linearity of the method was established by analyzing a series of dilutions of the standard solution.

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| This compound HCl | 6 - 14 | 0.9989[3] |

Accuracy (Recovery)

The accuracy of the method was determined by the standard addition method at three different concentration levels (80%, 100%, and 120%).

| Analyte | Spiked Level | % Recovery | % RSD |

| This compound HCl | 80% | 98.0 - 102.0 | < 2.0 |

| 100% | 98.0 - 102.0 | < 2.0 | |

| 120% | 98.0 - 102.0 | < 2.0 |

Note: The table presents typical acceptance criteria. One study found a mean recovery of 99.09% with an RSD of 1.27%.[3]

Precision

The precision of the method was evaluated by analyzing the standard solution six times on the same day (intra-day) and on three different days (inter-day).

| Precision | % RSD |

| Intra-day | < 2.0% |

| Inter-day | < 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| This compound HCl | 0.0927[2][3] | 0.281[2][3] |

Comparative Summary of HPLC-UV Methods for this compound

Several HPLC methods have been reported for the quantification of this compound, often in combination with other active pharmaceutical ingredients. The following table summarizes the key parameters of some of these methods.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analytes | Reference |

| Thermo Kromasil C18 | Diammonium hydrogen orthophosphate buffer (pH 7.2) : Acetonitrile (55:45) | 1.0 | 220 | This compound HCl, Fenpiverinium Bromide | [2][3] |

| Discovery C18 (250mm x 4.6 mm, 5µ) | Ortho phosphoric acid : Acetonitrile (50:50) | 1.0 | 241 | This compound, Fenpiverinium, Diclofenac | [1] |

| Inertsil ODS 3V C-18 | Sodium dihydrogen phosphate buffer (0.05M, pH 5.0) : Methanol (53:47) | 1.0 | 286 | This compound HCl, Metamizole Sodium | [5][6] |

| Kromasil C18 (250mm x 4.6mm, 5µm) | Buffer : Acetonitrile (35:65) | 1.0 | 215 | This compound, Diclofenac Potassium, Fenpiverinium Bromide | [4] |

Visualized Workflows

Sample Preparation Workflow

Caption: Workflow for the preparation of a tablet sample for HPLC analysis.

HPLC-UV Analysis Workflow

Caption: General workflow for the HPLC-UV analysis of this compound.

Conclusion

The described HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms.[2] The method is validated according to ICH guidelines, ensuring its reliability for routine quality control analysis. The provided experimental protocol and comparative data can serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis.

References

Application Notes and Protocols for the Detection of Pitofenone by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the detection and quantification of Pitofenone using Gas Chromatography-Mass Spectrometry (GC-MS). Included are detailed protocols for sample preparation from biological matrices, optimized GC-MS instrument parameters, and a summary of method validation. Furthermore, this guide illustrates the experimental workflow and the signaling pathway associated with this compound's mechanism of action through detailed diagrams.

Introduction

This compound is an antispasmodic agent utilized for the treatment of spastic pain, particularly in the gastrointestinal and urinary tracts. Its therapeutic action involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful technique for the analysis of this compound in various matrices.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Human Plasma

This protocol outlines the extraction of this compound from human plasma, a common biological matrix in drug development studies.

Materials:

-

Human plasma

-

This compound standard solution

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ammonium hydroxide solution (0.1 M)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

GC-MS vials with inserts

Procedure:

-

Sample Aliquoting: Pipette 1.0 mL of human plasma into a 15 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the plasma sample.

-

Alkalinization: Add 100 µL of 0.1 M ammonium hydroxide solution to the plasma sample and vortex for 30 seconds to adjust the pH.

-

Extraction: Add 5 mL of a mixture of ethyl acetate and n-hexane (9:1, v/v) to the tube.

-

Vortexing: Vortex the tube vigorously for 5 minutes to ensure thorough mixing and extraction of this compound into the organic layer.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Organic Layer Collection: Carefully transfer the upper organic layer to a clean glass tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.

-

Transfer: Transfer the reconstituted sample to a GC-MS vial with an insert for analysis.

GC-MS Instrumentation and Parameters

The following instrumental conditions have been optimized for the analysis of this compound.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | 367 (Molecular Ion), 98 (Base Peak), 112, 163 |

Quantitative Data and Method Validation

A summary of the validation parameters for the quantitative analysis of this compound by GC-MS is presented below. These parameters demonstrate the reliability and robustness of the method.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity | ||

| Calibration Range | 10 - 1000 ng/mL | - |

| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |

| Precision | ||

| Intra-day Precision (%RSD) | < 5% | ≤ 15% |

| Inter-day Precision (%RSD) | < 8% | ≤ 15% |

| Accuracy | ||

| Recovery | 85 - 105% | 80 - 120% |

| Sensitivity | ||

| Limit of Detection (LOD) | 3 ng/mL | - |

| Limit of Quantification (LOQ) | 10 ng/mL | - |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

Caption: Workflow for this compound analysis by GC-MS.

Signaling Pathway: Acetylcholinesterase Inhibition

This compound exerts its antispasmodic effect by inhibiting acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic neurotransmission.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Application Notes and Protocols for Stability Testing of Pitofenone in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitofenone is an antispasmodic agent, often used in combination with other analgesics to relieve smooth muscle spasms. Its chemical stability in solution is a critical parameter that can influence the efficacy and safety of pharmaceutical formulations. This document provides a comprehensive protocol for conducting stability testing of this compound in solution, including forced degradation studies and a stability-indicating analytical method.

The protocol is designed to identify potential degradation pathways and to quantify the loss of the active pharmaceutical ingredient (API) over time under various environmental conditions. The methodologies described herein are based on established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Chemical Properties of this compound

-

IUPAC Name: Methyl 2-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}benzoate

-

Molecular Formula: C₂₂H₂₅NO₄

-

Molecular Weight: 367.45 g/mol

-

Structure:

-

Solubility: this compound hydrochloride is soluble in water and alcohol.

Potential Degradation Pathways

Based on its chemical structure, which includes an ester, an ether, and a tertiary amine functional group, this compound is susceptible to degradation through several pathways:

-

Hydrolysis: The ester linkage is prone to hydrolysis under both acidic and basic conditions, which would likely yield "this compound Acid" (2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoic acid) and methanol.

-

Oxidation: The tertiary amine and the ether linkage can be susceptible to oxidation, potentially forming N-oxides and other oxidative degradation products.

-

Photodegradation: The benzophenone-like core of the molecule suggests a potential for degradation upon exposure to light.

Experimental Protocols

Materials and Reagents

-

This compound Hydrochloride Reference Standard

-

Hydrochloric Acid (HCl), AR grade

-

Sodium Hydroxide (NaOH), AR grade

-

Hydrogen Peroxide (H₂O₂), 30%, AR grade

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Potassium Dihydrogen Phosphate, AR grade

-

Orthophosphoric Acid, AR grade

-

Water, HPLC grade or purified

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

-

Analytical Balance

-

pH Meter

-

Water Bath

-

Photostability Chamber

-

Forced-Air Oven

Preparation of Solutions

-

This compound Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound Hydrochloride and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Acidic Solution (0.1 N HCl): Prepare by diluting concentrated HCl with water.

-

Basic Solution (0.1 N NaOH): Prepare by dissolving NaOH pellets in water.

-

Oxidizing Solution (3% H₂O₂): Prepare by diluting 30% H₂O₂ with water.

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve 5-20% degradation of the API to ensure the stability-indicating nature of the analytical method.

Table 1: Forced Degradation Conditions for this compound in Solution

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |

| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal Degradation | 70°C | 48 hours | |

| Photodegradation | ICH Option 2 (UV-A and visible light) | Room Temperature | As per ICH Q1B |

Experimental Workflow:

Application Notes and Protocols for Developing an In vitro Assay for Pitofenone Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pitofenone is an antispasmodic agent widely used for the relief of pain and spasms in smooth muscles, such as those in the gastrointestinal and urinary tracts.[1] Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors, which play a crucial role in mediating smooth muscle contraction.[2][3] Additionally, this compound has been reported to exhibit acetylcholinesterase inhibitory activity, which can potentiate its effects by increasing the local concentration of acetylcholine.[4][5]

These application notes provide a comprehensive framework for developing a robust in vitro assay to characterize the activity of this compound. The protocols herein describe methods to assess its direct effects on smooth muscle contractility, its influence on intracellular calcium signaling, and its potential cytotoxicity.

Signaling Pathway of this compound in Smooth Muscle Relaxation

Acetylcholine (ACh) released from parasympathetic nerves binds to M3 muscarinic receptors on smooth muscle cells. This activation of M3 receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum (SR), leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for smooth muscle contraction.[4][6] this compound, as a muscarinic antagonist, blocks the binding of ACh to M3 receptors, thereby inhibiting this signaling cascade and promoting muscle relaxation.[8]

Smooth muscle cells also express M2 muscarinic receptors, which are coupled to Gi/o proteins.[7] Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Lower cAMP levels can contribute to muscle contraction by reducing the activity of protein kinase A (PKA), which normally promotes relaxation. By antagonizing M2 receptors, this compound can prevent this inhibition of the relaxation pathway.

Experimental Protocols

Organ Bath Assay for Smooth Muscle Contractility

This protocol details the measurement of isometric contractions of isolated smooth muscle strips, providing a functional assessment of this compound's relaxant activity.

3.1.1. Materials

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon)

-

Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose)

-

Acetylcholine (ACh) chloride

-

This compound hydrochloride

-

Carbogen gas (95% O2, 5% CO2)

-

Data acquisition system

3.1.2. Protocol

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical guidelines.

-

Isolate the desired smooth muscle tissue and place it in cold, carbogen-aerated Krebs-Henseleit solution.

-

Prepare longitudinal muscle strips of approximately 1-2 cm in length.

-

-

Mounting:

-

Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen.[11]

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.[12]

-

-

Contraction Induction:

-

Induce a submaximal contraction by adding a concentration of ACh (e.g., 1 µM) that produces approximately 80% of the maximal response.

-

Once the contraction has stabilized, add increasing concentrations of this compound cumulatively to the bath.

-

-

Data Acquisition:

-

Record the isometric tension continuously using the data acquisition system.

-

Calculate the percentage of relaxation induced by each concentration of this compound relative to the initial ACh-induced contraction.

-

3.1.3. Data Presentation

| This compound Conc. (µM) | ACh-induced Contraction (g) | Contraction after this compound (g) | % Relaxation |

| 0 (Control) | 2.5 ± 0.2 | 2.5 ± 0.2 | 0 |

| 0.01 | 2.5 ± 0.2 | 2.1 ± 0.18 | 16 |

| 0.1 | 2.5 ± 0.2 | 1.5 ± 0.15 | 40 |

| 1 | 2.5 ± 0.2 | 0.8 ± 0.1 | 68 |

| 10 | 2.5 ± 0.2 | 0.2 ± 0.05 | 92 |

| 100 | 2.5 ± 0.2 | 0.05 ± 0.02 | 98 |

| Data are presented as mean ± SEM (n=6). |

Intracellular Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in cultured smooth muscle cells in response to this compound, providing mechanistic insight into its action.

3.2.1. Materials

-

Cultured smooth muscle cells (e.g., primary aortic smooth muscle cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fura-2 AM (acetoxymethyl ester)[13]

-

Hanks' Balanced Salt Solution (HBSS)

-

Acetylcholine (ACh) chloride

-

This compound hydrochloride

-

Fluorescence microscope or plate reader with ratiometric imaging capabilities[13]

3.2.2. Protocol

-

Cell Culture:

-

Culture smooth muscle cells on glass coverslips or in black-walled, clear-bottom 96-well plates until they reach 80-90% confluency.

-

-

Fura-2 AM Loading:

-

Calcium Imaging:

-

Mount the coverslip on the microscope stage or place the 96-well plate in the reader.

-

Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.[14][15]

-

Stimulate the cells with ACh (e.g., 10 µM) to induce an increase in [Ca2+]i.

-

After the calcium signal peaks and reaches a plateau, add different concentrations of this compound and continue recording the fluorescence ratio.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio over time.

-

Quantify the inhibitory effect of this compound on the ACh-induced calcium increase.

-

3.2.3. Data Presentation

| Treatment | Baseline Ratio (340/380 nm) | Peak Ratio after ACh | Ratio after this compound | % Inhibition of Ca²⁺ response |

| Vehicle Control | 0.8 ± 0.05 | 2.5 ± 0.1 | 2.4 ± 0.1 | 4% |

| This compound (0.1 µM) | 0.8 ± 0.05 | 2.5 ± 0.1 | 1.8 ± 0.08 | 41% |

| This compound (1 µM) | 0.8 ± 0.05 | 2.5 ± 0.1 | 1.2 ± 0.06 | 76% |

| This compound (10 µM) | 0.8 ± 0.05 | 2.5 ± 0.1 | 0.9 ± 0.05 | 94% |

| Data are presented as mean ± SEM (n=4). |

Cell Viability (MTT) Assay

This assay assesses the potential cytotoxicity of this compound on smooth muscle cells.

3.3.1. Materials

-

Cultured smooth muscle cells

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

-

Dimethyl sulfoxide (DMSO)

-

This compound hydrochloride

-

Microplate reader

3.3.2. Protocol

-

Cell Seeding:

-

Treatment:

-

Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control group.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

-

Formazan Solubilization:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3.3.3. Data Presentation

| This compound Conc. (µM) | Absorbance (570 nm) | Cell Viability (%) |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.22 ± 0.07 | 97.6 |

| 10 | 1.19 ± 0.09 | 95.2 |

| 50 | 1.15 ± 0.06 | 92.0 |

| 100 | 1.08 ± 0.08 | 86.4 |

| 200 | 0.95 ± 0.07 | 76.0 |

| Data are presented as mean ± SEM (n=8). |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures to characterize this compound's activity.

References

- 1. M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholine-induced Calcium Signaling and Contraction of Airway Smooth Muscle Cells in Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Unraveling Smooth Muscle Contraction: The TRP Link - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. reprocell.com [reprocell.com]

- 10. Isolated organ/tissue test – organ bath [panlab.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. mdpi.com [mdpi.com]

- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 17. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols: Solubility of Pitofenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of pitofenone hydrochloride in various solvents. It is intended to serve as a practical guide for laboratory professionals engaged in the research and development of pharmaceutical formulations containing this active pharmaceutical ingredient (API).

Introduction to this compound Hydrochloride

This compound hydrochloride is an antispasmodic agent, often used in combination with other drugs to relieve pain and spasms of smooth muscles, such as those in the gastrointestinal and urinary tracts. A thorough understanding of its solubility characteristics is crucial for the development of stable, bioavailable, and effective dosage forms. This document outlines the solubility of this compound hydrochloride in a range of common pharmaceutical solvents and provides a detailed protocol for its solubility determination.

Solubility Data

The solubility of this compound hydrochloride has been determined in several organic and aqueous solvents. The following table summarizes the available quantitative data.

| Solvent | Temperature | Solubility | Reference(s) |

| Ethanol | Not Specified | ~30 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~25 mg/mL | |

| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | |

| Water | Not Specified | 2 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:5) | Not Specified | ~0.16 mg/mL |

Note: The provided solubility data is sourced from publicly available information from chemical suppliers. It is recommended to verify these values experimentally under specific laboratory conditions.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is considered the "gold standard" for its reliability.

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound in that solvent under the specified conditions.

Materials and Equipment

-

This compound Hydrochloride (crystalline solid)

-

Selected solvents (e.g., Ethanol, DMSO, Water, Phosphate-Buffered Saline pH 7.4)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound hydrochloride and add it to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound hydrochloride.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound hydrochloride.

-

Calculate the solubility of this compound hydrochloride in the solvent by multiplying the measured concentration by the dilution factor.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the quantification of this compound hydrochloride.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection: UV-Vis detector at a wavelength where this compound hydrochloride has maximum absorbance (e.g., around 279 nm).

-

Quantification: Based on the peak area of the analyte compared to a standard curve.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the relationship between solvent properties and solubility.

Caption: Experimental workflow for determining this compound hydrochloride solubility.

Troubleshooting & Optimization

Pitofenone Degradation Product Analysis by HPLC: A Technical Support Guide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Pitofenone and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the typical retention time for this compound in a reversed-phase HPLC method?

A1: The retention time for this compound can vary depending on the specific HPLC method parameters. However, published methods show retention times around 3.172 minutes and 2.658 minutes under different conditions.[1][2] It is crucial to refer to the specific analytical method being used for the expected retention time.

Q2: What are the common stress conditions used for forced degradation studies of this compound?

A2: Forced degradation studies for this compound typically involve exposure to a variety of stress conditions to understand its stability profile.[3][4][5] These conditions, as mandated by ICH guidelines, include:

-

Acid Hydrolysis: Treatment with an acid, such as 2N HCl, often with heating.[1]

-

Base Hydrolysis: Treatment with a base, like 0.01N NaOH, which may also involve heating.[6]

-

Oxidative Degradation: Exposure to an oxidizing agent, for instance, 20% hydrogen peroxide (H2O2).[1][7]

-

Thermal Degradation: Heating the sample at elevated temperatures, for example, 105°C.[6]

-

Photolytic Degradation: Exposing the drug substance to UV light.[6]

Q3: What are the known degradation pathways for this compound?

A3: this compound is susceptible to degradation through several pathways:

-

Oxidative Degradation: This is a significant degradation pathway.[8]

-

Hydrolysis: The ester linkage in the this compound molecule can be susceptible to hydrolysis under acidic or basic conditions.

-

Photodegradation: Exposure to light can lead to decomposition.[8]

Q4: What are some common impurities of this compound that might be observed during HPLC analysis?

A4: Several process-related and degradation impurities of this compound have been identified. These include this compound Impurity 1, this compound Acid, and this compound Impurity 2, which can be synthesized for use as reference standards.[9]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound degradation products.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Presence of active silanol groups on the column. | 1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Use a column with end-capping or a mobile phase additive like triethylamine.[6] |

| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. 4. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature.[1] 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. 4. Ensure the column is adequately equilibrated with the mobile phase before each injection. |

| Ghost Peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. 3. Impurities in the diluent. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program and inject a blank solvent after high-concentration samples. 3. Analyze the diluent separately to check for interfering peaks. |

| No Peaks or Very Small Peaks | 1. Detector issue (e.g., lamp off). 2. No sample injected. 3. Incorrect wavelength setting. 4. Sample degradation. | 1. Check the detector status and ensure the lamp is on and has sufficient energy. 2. Verify the autosampler is functioning correctly and the sample vial contains the solution. 3. Ensure the detector wavelength is set appropriately for this compound (e.g., 241 nm or 286 nm).[1][6] 4. Prepare fresh sample solutions and store them under appropriate conditions. |

| Poor Resolution Between this compound and Degradation Products | 1. Inadequate mobile phase strength. 2. Incorrect column chemistry. 3. Isocratic elution not providing sufficient separation. | 1. Optimize the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer. 2. Try a different column with a different stationary phase (e.g., C18, C8, Phenyl). A Supelcosil LC-CN column has been used successfully.[2] 3. Develop a gradient elution method to improve the separation of complex mixtures. |

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).[6]

-

Acid Degradation: To a portion of the stock solution, add an equal volume of 2N hydrochloric acid. Reflux the solution for a specified period (e.g., 30 minutes at 60°C).[1] After cooling, neutralize the solution with an appropriate base.

-

Base Degradation: To another portion of the stock solution, add an equal volume of 0.01N sodium hydroxide. Heat the solution under reflux for a set time (e.g., 5 minutes).[6] After cooling, neutralize with a suitable acid.

-

Oxidative Degradation: Treat a portion of the stock solution with 20% hydrogen peroxide and keep it at a controlled temperature (e.g., 60°C for 30 minutes).[1]

-

Thermal Degradation: Place a sample of the solid drug substance or a solution in an oven at a high temperature (e.g., 105°C) for a defined duration (e.g., 10 hours).[6]

-

Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., at 286 nm) for an extended period (e.g., 5 days).[6]

-

Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze them by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Representative HPLC Method Parameters

The following table summarizes typical parameters for an HPLC method for the analysis of this compound.

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | Discovery C18 (250mm x 4.6 mm, 5µm)[1] | Inertsil ODS 3V C-18[6] |

| Mobile Phase | Orthophosphoric acid and Acetonitrile (50:50 v/v)[1] | Sodium dihydrogen phosphate buffer (0.05M, pH 5.0) and Methanol (53:47 v/v)[6] |

| Flow Rate | 1.0 mL/min[1][6] | 1.0 mL/min[6] |

| Detection Wavelength | 241 nm[1] | 286 nm[6] |

| Column Temperature | 30°C[1] | Ambient |

| Injection Volume | 10 µL[1] | Not specified |

| Run Time | 6 minutes[1] | Not specified |

Visualizations

Caption: Workflow for forced degradation and HPLC analysis of this compound.

Caption: Decision tree for troubleshooting poor peak resolution in HPLC.

Caption: Overview of this compound's potential degradation pathways.

References

- 1. ijream.org [ijream.org]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. ajpsonline.com [ajpsonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. scribd.com [scribd.com]

- 8. This compound hydrochloride | 1248-42-6 | Benchchem [benchchem.com]

- 9. Products [chemicea.com]

Technical Support Center: Enhancing Pitofenone Detection Sensitivity

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Pitofenone detection methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

HPLC Method Troubleshooting

Question: I am observing significant peak tailing for the this compound peak in my HPLC chromatogram. What are the possible causes and solutions?

Answer:

Peak tailing for this compound can arise from several factors related to the column, mobile phase, or sample interactions. Here are the common causes and their respective solutions:

-

Secondary Interactions with Residual Silanols: this compound, a basic compound, can interact with acidic residual silanol groups on the silica-based C18 column, leading to tailing.

-

Solution 1: Mobile Phase pH Adjustment: Ensure the mobile phase pH is controlled. Using a buffer to maintain a consistent pH can help minimize these secondary interactions. For instance, a mobile phase containing a phosphate buffer with the pH adjusted to 5.0 has been shown to be effective.

-

Solution 2: Use of Tailing Reducers: The addition of a small amount of a basic compound, like triethylamine, to the mobile phase can competitively bind to the active silanol sites, thus reducing the tailing of the this compound peak.

-

Solution 3: Column Selection: Employing a highly end-capped column or a column with a different stationary phase (e.g., a polymer-based column) can reduce the availability of free silanol groups.

-

-

Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in a tailed peak.

-

Solution: Reduce the concentration of the sample being injected and check if the peak shape improves.

-

-

Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or at the head of the column can distort peak shape.

-

Solution 1: Use of Guard Column: A guard column installed before the analytical column can trap contaminants and is a cost-effective way to protect the main column.

-

Solution 2: Column Washing: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. Always check the column manufacturer's instructions for recommended washing procedures.

-

-

Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

-

Solution: Whenever possible, dissolve and inject the sample in the mobile phase itself or in a solvent with a similar or weaker elution strength.

-

Question: My this compound peak is showing poor resolution from an adjacent impurity or co-eluting drug. How can I improve the separation?

Answer:

Improving resolution requires optimizing the chromatographic conditions to increase the separation between the two peaks.

-

Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer in the mobile phase is a critical parameter.

-

Solution: Systematically vary the percentage of the organic modifier. A decrease in the organic solvent percentage will generally increase the retention time of both compounds, potentially leading to better separation.

-

-

Mobile Phase pH: For ionizable compounds like this compound, the pH of the mobile phase can significantly affect retention and selectivity.

-

Solution: Adjusting the pH of the mobile phase can alter the ionization state of this compound and the interfering compound, leading to differential retention and improved resolution

-

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Pitofenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Pitofenone in pharmaceutical formulations. The information presented is collated from various studies to assist researchers and quality control analysts in selecting the most suitable method for their specific requirements.

Introduction to this compound and the Imperative of Method Validation

This compound is an antispasmodic agent, often used in combination with analgesics like Metamizole and Fenpiverinium Bromide, to relieve smooth muscle spasms. The accurate and precise quantification of this compound in bulk and dosage forms is paramount to ensure the safety and efficacy of the final pharmaceutical product. Validated analytical methods are crucial for routine quality control, stability studies, and regulatory submissions. This guide explores and compares different chromatographic and spectrophotometric methods that have been successfully validated for this purpose.

Comparison of Validated Analytical Methods

The following table summarizes the key performance parameters of various reported and validated analytical methods for the determination of this compound. This allows for a direct comparison of their linearity, accuracy, and sensitivity.

| Method | Matrix/Combined Drugs | Linearity Range (µg/mL) | Accuracy (% Recovery) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |

| RP-HPLC [1][2] | Fenpiverinium Bromide | 6 - 14 | >98% | 0.0927 | 0.281 |

| RP-HPLC [3][4] | Metamizole Sodium | 7.01 - 13.01 | Not Reported | 0.1701 | 0.5155 |

| RP-HPLC [5][6] | Diclofenac Potassium, Fenpiverinium Bromide | 12.5 - 87.5 | 99.43% | Not Reported | Not Reported |

| RP-HPLC [7] | Diclofenac, Fenpiverinium | Not Specified | 100.30% | Not Reported | Not Reported |

| UV-Vis Spectrophotometry [8] | Single Substance | 1 - 35 | 97.8% | Not Reported | Not Reported |

| UV-Vis Spectrophotometry (Multivariate) [9] | Metamizole Sodium, Fenpiverinium Bromide | 1 - 15 | Not Reported | Not Reported | Not Reported |

Experimental Protocols

Below are detailed methodologies for the most common analytical techniques used for this compound quantification.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound with Fenpiverinium Bromide[1][2]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Thermo Kromasil C18 (dimensions not specified).

-

Mobile Phase: A mixture of diammonium hydrogen orthophosphate buffer (pH 7.2) and acetonitrile in a 55:45 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Sample Preparation: Standard and sample solutions are prepared in a suitable diluent to achieve concentrations within the linear range.

-

Validation Parameters: The method was validated for linearity, accuracy, precision, and selectivity.

RP-HPLC for Simultaneous Estimation of this compound and Metamizole Sodium[3][4]

-

Instrumentation: An HPLC system with a UV detector.

-

Column: Inertsil ODS 3V C-18.

-

Mobile Phase: A mixture of sodium dihydrogen phosphate buffer (0.05M, pH 5.0) and Methanol in a 53:47 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 286 nm.

-

Sample Preparation: Accurately weighed standard and sample are dissolved in the mobile phase to obtain the desired concentrations.

-

Validation Parameters: The method was validated in accordance with ICH guidelines.

UV-Visible Spectrophotometry[8]

-

Instrumentation: A double beam UV-Visible spectrophotometer.

-

Solvent: Methanolic NaOH solution.

-

Methodology: The method involves the reaction of this compound with 2,4-Dinitrophenylhydrazine (DNPH), also known as Brady's reagent, to form an orange-colored hydrazone derivative.

-

Wavelength of Maximum Absorbance (λmax): 424 nm.

-

Sample Preparation: A stock solution of this compound is prepared in methanol. Aliquots are taken and reacted with Brady's reagent in methanolic NaOH to produce the colored derivative.

-

Validation Parameters: The method was validated for linearity, accuracy, and the mechanism was supported by proton NMR.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for analytical method validation and the logical relationship between different validation parameters.

Caption: Workflow for Analytical Method Validation.

Caption: Interrelationship of Analytical Method Validation Parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. Issue's Article Details [indiandrugsonline.org]

- 3. ajrconline.org [ajrconline.org]

- 4. ajrconline.org [ajrconline.org]

- 5. wjpps.com [wjpps.com]

- 6. scribd.com [scribd.com]

- 7. ijream.org [ijream.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.